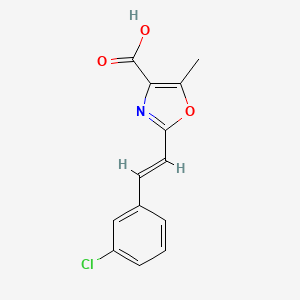
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a styryl group substituted with a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 5-methyloxazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide, to facilitate the formation of the styryl linkage . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted styryl oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been studied for its potential neuroprotective effects and its ability to modulate specific biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity . Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and inhibition of monoamine oxidase B.
3-Chlorostyryl-2,2-dimethyl-cyclopropanecarboxylic acid: Used as an ectoparasiticide.
Uniqueness
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of an oxazole ring and a chlorostyryl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H10ClNO3 |
|---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)6-5-9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)/b6-5+ |
InChI-Schlüssel |
YSRMDHWZHYKFPL-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)C(=O)O |
Kanonische SMILES |
CC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


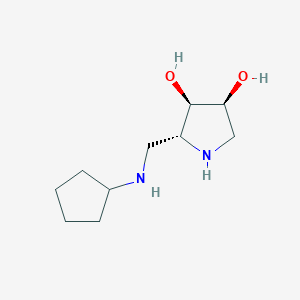
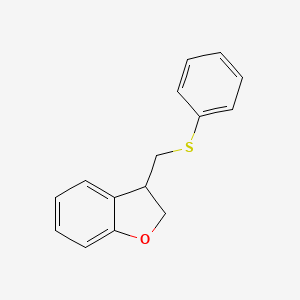
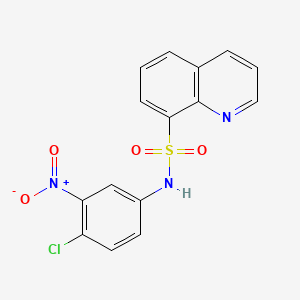
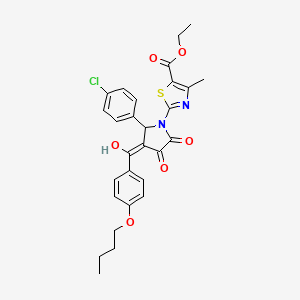

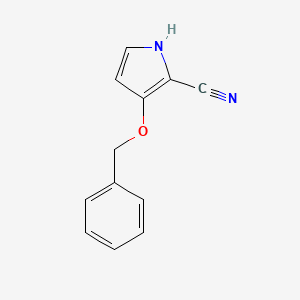
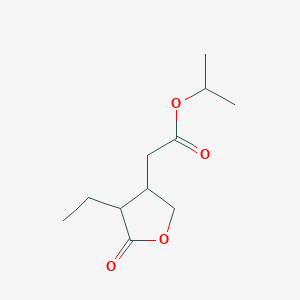
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
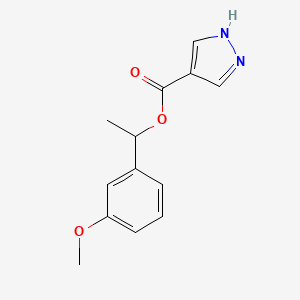


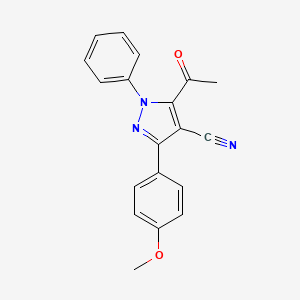
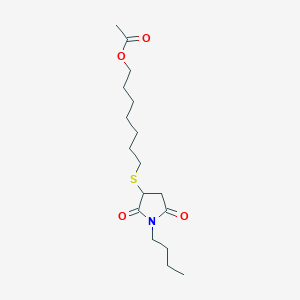
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
